molecular formula C12H14FNO3S B2505024 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034290-13-4

5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2505024
CAS RN: 2034290-13-4
M. Wt: 271.31
InChI Key: GPDAWUVJZNKJLY-UHFFFAOYSA-N
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Description

The compound "5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane" is a bicyclic molecule that contains a sulfonyl functional group attached to a phenyl ring with fluorine and methyl substituents. This structure is part of a broader class of bicyclic compounds that have been studied for various chemical properties and biological activities.

Synthesis Analysis

The synthesis of bicyclic compounds similar to the one has been explored in various studies. For instance, the reaction of 5-chloroalkyl-3-phenyl-4,5-dihydroisoxazole with potassium t-butoxide in dimethyl sulphoxide has been shown to yield a 2-oxa-3-azabicyclo[3,1,0]hex-3-ene ring system in high yield . Although the exact synthesis of "5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane" is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate sulfonyl and phenyl substituents.

Molecular Structure Analysis

The molecular structure of the compound includes a 2-oxa-5-azabicyclo[2.2.1]heptane core, which is a type of nitrogen-containing bicyclic system. The presence of a sulfonyl group attached to a phenyl ring with specific substituents like fluorine and methyl groups would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Bicyclic compounds with similar structures have been shown to undergo various chemical reactions. For example, radical reactions involving tricyclo[4.1.0.0]heptane series with sulfonyl groups have been studied, demonstrating the formation of adducts with a norpinane structure . While the compound is not identical, it suggests that sulfonyl-containing bicyclic compounds can participate in radical reactions, which could be relevant for further functionalization or transformation of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its bicyclic structure and the nature of its substituents. For instance, the presence of a fluorine atom could affect the compound's lipophilicity and electronic properties, while the methyl group could impact its steric profile. Derivatives of similar bicyclic compounds have been synthesized and evaluated for their biological activities, such as antimalarial activities, which implies that the compound may also possess interesting biological properties .

Scientific Research Applications

Synthetic Chemistry Platform

Versatile Synthetic Approaches : Research demonstrates versatile synthetic methodologies for generating C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, highlighting the framework's utility in embedding functional groups such as γ-amino butyric acid (GABA) analogues. This platform facilitates the synthesis of backbone-constrained analogues of approved drugs, showcasing the structure's diversity and applicability in drug design (Garsi et al., 2022).

Medicinal Chemistry Applications

Antiproliferative Activity : A series of sulfonamides built on bicyclic scaffolds such as 2-azabicyclo(2.2.1)heptane demonstrated antiproliferative activity against selected cell lines, with some compounds showing IC50 values comparable to cisplatin. This study underscores the potential of this scaffold in developing selective antitumor agents (Iwan et al., 2020).

Neuroreceptor Binding : Derivatives of 7-azabicyclo[2.2.1]heptane compounds were explored for their binding affinity at nicotinic acetylcholine receptors, indicating their potential as ligands for positron emission tomography (PET) imaging of cerebral receptors. This research highlights the utility of the scaffold in neuroscientific studies and the development of diagnostic tools (Gao et al., 2008).

properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-8-2-3-11(5-12(8)13)18(15,16)14-6-10-4-9(14)7-17-10/h2-3,5,9-10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAWUVJZNKJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

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